molecular formula C27H25FN4O4 B12631834 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione

2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione

Cat. No.: B12631834
M. Wt: 488.5 g/mol
InChI Key: DBAOWQYEPPDTCM-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring an imidazolidinone core fused with an oxadiazolidine dione moiety. Key structural elements include:

  • A 2-(2-fluorophenyl)ethyl substituent at the imidazolidinone nitrogen, introducing fluorinated aromaticity and lipophilicity.
  • A 4-phenyl-1,2,4-oxadiazolidine-3,5-dione segment, contributing rigidity and electronic effects due to its conjugated dione system.

The fluorine atom and aromatic substituents likely enhance metabolic stability and target binding affinity, making it relevant for pharmaceutical applications .

Preparation Methods

The synthesis of 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Oxadiazolidine Ring

The 1,2,4-oxadiazolidine-3,5-dione core is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening. This reactivity is consistent with oxadiazole derivatives, where cleavage occurs at the N–O bond. For example:

  • Acidic hydrolysis : Protonation of the oxygen atom weakens the N–O bond, yielding urea derivatives.

  • Basic hydrolysis : Nucleophilic attack by hydroxide ions generates carbamate intermediates, which decarboxylate to form amines or amides .

Expected Products :

ConditionProduct(s)
HCl (aqueous)Urea derivatives, fluorophenyl-ethylamine fragments
NaOH (aqueous)Carbamic acid intermediates, CO₂ release, and phenyl-containing amines

Nucleophilic Substitution at the Fluorophenyl Group

The 2-fluorophenyl substituent may undergo nucleophilic aromatic substitution (NAS) under harsh conditions. Electron-withdrawing groups (e.g., oxadiazolidine-dione) activate the ring for displacement at the para or ortho positions relative to fluorine. For instance:

  • Reaction with amines (e.g., piperidine) under thermal conditions could replace fluorine with an amino group .

  • Methoxylation via methoxide ions in polar aprotic solvents (e.g., DMF) is also plausible .

Example Reaction :

Ar-F+NH2RΔ,DMSOAr-NHR+HF\text{Ar-F} + \text{NH}_2\text{R} \xrightarrow{\Delta, \text{DMSO}} \text{Ar-NHR} + \text{HF}

Cycloaddition and Ring-Opening Reactions

The oxadiazolidine-dione ring may participate in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes, forming fused bicyclic systems. Conversely, ring-opening via nucleophiles (e.g., Grignard reagents) could yield substituted ureas or thioureas .

Case Study :

  • Reaction with phenylacetylene under Cu(I) catalysis produces triazole derivatives via click chemistry .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) of the imidazolidinone’s carbonyl group could reduce it to a secondary alcohol or amine, depending on conditions. Similarly, the oxadiazolidine-dione’s N–O bonds might be reduced to form diamines .

Proposed Pathway :

C=OH2,Pd-CCH-OHorCH-NH\text{C=O} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{CH-OH} \quad \text{or} \quad \text{CH-NH}

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous oxadiazoles indicates stability up to ~200°C, followed by decomposition into CO₂, NH₃, and aromatic fragments. The fluorophenyl group may release HF at elevated temperatures .

Decomposition Products :

  • CO₂, NH₃, 2-fluorophenethylamine, and phenyl isocyanate derivatives.

Photochemical Reactivity

UV irradiation of the oxadiazolidine-dione moiety could induce Norrish-type cleavage, generating radical intermediates. Such reactivity is observed in oxadiazoles with electron-deficient rings .

Functionalization via Cross-Coupling

The phenyl groups (attached to imidazolidinone and oxadiazolidine) may undergo Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki coupling with aryl boronic acids to introduce substituents on the phenyl rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have identified compounds structurally related to the target molecule that exhibit significant anticancer properties. For instance, derivatives of oxadiazolidine have shown efficacy against various cancer cell lines, potentially due to their ability to inhibit specific enzymes involved in cancer progression .

Antimicrobial Properties : The presence of the oxadiazolidine moiety has been linked to antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics .

Material Science

Photochromic Applications : Compounds like the one have been explored for their photochromic properties, which allow them to change color upon exposure to light. This characteristic is valuable in creating smart materials for optical devices and sensors .

Polymeric Composites : The incorporation of such compounds into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .

Agricultural Chemistry

Pesticidal Activity : Some derivatives of oxadiazolidine have shown potential as pesticides due to their ability to disrupt biological processes in pests. Research into similar compounds suggests that they could be effective in crop protection strategies against various agricultural pests .

Case Study 1: Anticancer Activity

In a study published in MDPI , researchers synthesized a series of oxadiazolidine derivatives and tested their anticancer activity against human cancer cell lines. One compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Photochromic Properties

A research article highlighted the photochromic behavior of a related compound when incorporated into polymer films. The films exhibited reversible color changes under UV light exposure, suggesting applications in smart windows and optical switches .

Case Study 3: Pesticidal Efficacy

A comparative study on various oxadiazolidine derivatives showed promising results against common agricultural pests. The study found that certain modifications to the chemical structure enhanced efficacy while reducing toxicity to non-target organisms, making them suitable candidates for environmentally friendly pesticides .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of fluorinated heterocycles. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Key Substituents Synthesis Method (Reference) Notable Properties
Target Compound Imidazolidinone + oxadiazolidine 2-(2-Fluorophenyl)ethyl, 5,5-dimethyl, phenyl groups Likely multi-step cyclization (inferred from ) High rigidity; fluorophenyl enhances lipophilicity; dione groups for reactivity
3-(2-(4-Fluorophenyl)-2-oxoethyl)-5,5-diphenylimidazolidine-2,4-dione Imidazolidine dione (hydantoin) 4-Fluorophenacyl, 5,5-diphenyl Reaction of hydantoin with 4-fluorophenacyl chloride Crystalline with hydrogen-bonded dimerization; diphenyl groups increase steric bulk
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-Difluorophenyl, phenylsulfonyl, phenylethanone Sodium ethoxide-mediated alkylation Sulfonyl group enhances solubility; difluorophenyl improves bioactivity

Key Observations

Fluorine Positioning: The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl in and 2,4-difluorophenyl in . Ortho-substitution may hinder rotational freedom compared to para-substitution, affecting binding pocket interactions. Fluorine’s electron-withdrawing effect stabilizes aromatic systems but may reduce solubility compared to non-fluorinated analogues.

Core Heterocycles: The imidazolidinone-oxadiazolidine hybrid in the target compound offers dual hydrogen-bonding sites (amide and dione groups), whereas triazoles (e.g., ) prioritize sulfur-mediated reactivity and π-stacking. Hydantoin derivatives (e.g., ) lack the oxadiazolidine dione but share the imidazolidinone scaffold, emphasizing their role as protease inhibitors or anticonvulsants.

Synthetic Accessibility :

  • The triazole derivative employs straightforward alkylation under basic conditions, while hydantoins require phenacyl chloride coupling. The target compound’s synthesis is likely more complex due to fused rings.

Bioactivity and Applications: Triazoles (e.g., ) are often explored for antimicrobial activity, leveraging sulfonyl and fluorine groups for target specificity. Hydantoins (e.g., ) are historically linked to anticonvulsant properties, with diphenyl groups enhancing blood-brain barrier penetration.

Lumping Strategy Considerations

As per , compounds with analogous substituents (e.g., fluorophenyl, dione systems) may be grouped for predictive modeling of physicochemical properties. However, core heterocycle differences (imidazolidinone vs. triazole) limit direct lumping in reaction networks.

Biological Activity

The compound 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity comprehensively, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that may contribute to its biological activity. The presence of a fluorophenyl group is notable for enhancing lipophilicity and potentially increasing bioavailability. The imidazolidinone and oxadiazolidine moieties are known for their diverse biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with oxadiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25–100 μg/ml
Escherichia coli50–150 μg/ml
Pseudomonas aeruginosa100 μg/ml

These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities with other active agents .

Anticonvulsant Activity

The compound's potential as an anticonvulsant has been explored through various models:

  • PTZ and MES Models : Preliminary results indicate that compounds with related structures exhibit anticonvulsant activity mediated by modulation of benzodiazepine receptors. This suggests a possible application in treating epilepsy or seizure disorders .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (DTP) protocols were employed to assess its efficacy:

Cancer Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
A549 (Lung Cancer)15
HCT116 (Colon Cancer)12

These results indicate that the compound may inhibit cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The interaction with neurotransmitter receptors may explain the anticonvulsant effects observed in animal models.
  • Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in cancer cells, preventing further proliferation.

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

  • Study on Antimicrobial Effects : A study demonstrated the efficacy of oxadiazole derivatives against resistant bacterial strains, showcasing a significant reduction in bacterial load in treated groups compared to controls.
  • Anticancer Screening : In vitro studies conducted on multiple cancer cell lines revealed that modifications to the oxadiazolidine structure could enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for verifying its purity and structure?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including imidazolidinone ring formation followed by oxadiazolidine-dione coupling. Key steps include protecting group strategies (e.g., fluoro-phenyl ethyl groups) and cyclization under anhydrous conditions.
  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorophenyl, imidazolidinone, and oxadiazolidine-dione moieties. Compare experimental 1^1H/13^13C shifts with computational predictions.

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly to resolve steric clashes from bulky substituents like 5,5-dimethyl groups .

  • Elemental Analysis (CHNS) : Validate empirical formulas (e.g., %C, %H, %N) using a microanalyzer, as demonstrated in hydrazone derivative studies (Table 1) .

    Table 1 : Example Elemental Analysis Data (Hypothetical)

    ElementCalculated (%)Observed (%)
    C65.264.9
    H5.15.3
    N8.78.5

Q. How can researchers purify this compound given its low solubility in common solvents?

  • Methodological Answer : Employ gradient recrystallization using mixed solvents (e.g., DCM/hexane) or chromatographic techniques (HPLC with C18 columns). For membrane-based separation, optimize polarity using CRDC-classified methods (e.g., RDF2050104) .

Advanced Research Questions

Q. How can computational reaction path searches improve the efficiency of synthesizing this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for imidazolidinone ring closure. ICReDD’s workflow integrates reaction path sampling with experimental validation, reducing trial-and-error steps (e.g., identifying optimal catalysts or temperature ranges) .
  • Example Workflow :

Compute transition states for ring formation.

Screen solvents computationally for stabilization effects.

Validate top candidates via small-scale experiments.

Q. What experimental design strategies resolve contradictions between predicted and observed reaction yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry). A fractional factorial design can reduce experiments while capturing interactions (Table 2) . For instance, if computational models overestimate yields, refine calculations using experimental data in a feedback loop .

Table 2 : Hypothetical DoE Matrix for Yield Optimization

RunTemp (°C)Catalyst (mol%)Yield (%)
180562
21001078
3801085

Q. How can isotopic labeling (e.g., 19^{19}F NMR) elucidate degradation pathways of the oxadiazolidine-dione moiety?

  • Methodological Answer : Synthesize 19^{19}F-labeled analogs to track hydrolytic stability under physiological conditions (pH 7.4, 37°C). Monitor degradation products via LC-MS and correlate with computational hydrolysis mechanisms (e.g., acid/base-catalyzed pathways) .

Q. What strategies address discrepancies between computed and experimental NMR chemical shifts?

  • Methodological Answer :

Re-optimize molecular geometries using higher-level theory (e.g., MP2 vs. DFT).

Include solvent effects explicitly (e.g., PCM model for DMSO).

Cross-validate with 1^1H-13^13C HSQC spectra to resolve assignment ambiguities .

Properties

Molecular Formula

C27H25FN4O4

Molecular Weight

488.5 g/mol

IUPAC Name

2-[1-[2-(2-fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl]-4-phenyl-1,2,4-oxadiazolidine-3,5-dione

InChI

InChI=1S/C27H25FN4O4/c1-27(2)23(32-25(34)31(26(35)36-32)21-14-7-4-8-15-21)30(20-12-5-3-6-13-20)24(33)29(27)18-17-19-11-9-10-16-22(19)28/h3-16,23H,17-18H2,1-2H3

InChI Key

DBAOWQYEPPDTCM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)N1CCC2=CC=CC=C2F)C3=CC=CC=C3)N4C(=O)N(C(=O)O4)C5=CC=CC=C5)C

Origin of Product

United States

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